molecular formula C15H14N2OS B12640668 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline CAS No. 920520-30-5

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline

Cat. No.: B12640668
CAS No.: 920520-30-5
M. Wt: 270.4 g/mol
InChI Key: MNTUFMJRNAMDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions and microwave-assisted synthesis to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

    4-(Benzothiazol-2-yl)aniline: Similar structure but lacks the methoxy group.

Uniqueness

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or functional material .

Properties

CAS No.

920520-30-5

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-3-methoxy-N-methylaniline

InChI

InChI=1S/C15H14N2OS/c1-16-10-7-8-11(13(9-10)18-2)15-17-12-5-3-4-6-14(12)19-15/h3-9,16H,1-2H3

InChI Key

MNTUFMJRNAMDSS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.